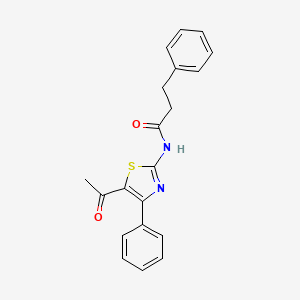
Janelia Fluor 669, SE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Janelia Fluor 669, SE (also known as JF 669, NHS) is a far-red dye with a reactive group of NHS ester . It is supplied as an NHS ester for coupling to primary amine groups . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® . It is suitable for confocal fluorescent imaging and super-resolution microscopy (SRM) techniques, such as dSTORM (live and fixed cells) .
Synthesis Analysis
The synthesis of Janelia Fluor 669, SE involves a novel and simple modification to improve the brightness of fluorescent dyes . The replacement of an N, N ‑dimethylamino group on a fluorophore with an azetidine constitutes a net addition of just a single carbon atom but greatly improves quantum yield and photostability .Molecular Structure Analysis
The chemical name of Janelia Fluor 669, SE is 1- [7- (1-Azetidinyl)-10- [2-Carboxy-5- [ (2- (2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl]thio-3,4,6-trifluorophenyl]-9,9-dimethyl-9-silaanthracen-2 (9 H )-ylidene]azetidinium, inner salt . Its molecular weight is 693.77 .Chemical Reactions Analysis
Janelia Fluor 669, SE is supplied with an NHS ester reactive group for the labeling of primary amines . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .Physical And Chemical Properties Analysis
Janelia Fluor 669, SE has an excitation maximum at 669 nm and an emission maximum at 682 nm . Its quantum yield is 0.37, and it has an extinction coefficient of 116,000 M^-1 cm^-1 . It retains 97% fluorescence after 30 bleaching cycles .科学的研究の応用
Bright Photoactivatable Fluorophores for Single-Molecule Imaging
Janelia Fluor dyes, including Janelia Fluor 669, SE, have been refined for use in advanced imaging experiments, offering superior brightness and photostability. These properties are crucial for single-particle tracking and localization microscopy, enabling detailed observation of cellular processes at the molecular level (Grimm et al., 2016).
Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands for Cellular Imaging
Janelia Fluor dyes have been applied to the synthesis of HaloTag and SNAP-tag ligands, enhancing the utility of chemical dyes in microscopy through improved cell permeability, brightness, and photostability. These advancements support the broader application of fluorescence imaging in cellular biology (Grimm et al., 2017).
Optimization of Fluorophores for Chemical Tagging and Immunohistochemistry
In neural tissue labeling, Janelia Fluor dyes, including variants such as Janelia Fluor 669, SE, offer improved signal quality when combined with tissue clearing techniques. This optimization facilitates more precise identification and study of neuronal structures, significantly benefiting neurobiological research (Meissner et al., 2018).
Development of Bright, Photostable Fluorophores for In Vivo Imaging
The incorporation of azetidine rings into classic fluorophore structures has led to the Janelia Fluor series of dyes, which exhibit marked improvements in brightness and photostability. This development has paved the way for the creation of a palette of fluorescent and fluorogenic labels suitable for a range of excitation wavelengths, enhancing in vivo imaging applications (Grimm et al., 2017).
Enhancing BRET Imaging with Improved HaloTag Ligand
Janelia Fluor dyes have been explored as BRET acceptors to monitor molecular interactions at the single-cell level, highlighting their potential in elucidating complex biological processes through BRET imaging. This research underscores the versatility of Janelia Fluor dyes in advancing molecular imaging techniques (Thirukkumaran et al., 2020).
作用機序
Target of Action
The primary target of Janelia Fluor 669, SE is primary amines . This compound is supplied with an NHS ester reactive group that allows it to label primary amines . This makes it suitable for live cell imaging .
Mode of Action
Janelia Fluor 669, SE interacts with its targets (primary amines) through its NHS ester reactive group . This interaction allows the compound to be used in various labeling strategies, such as the HaloTag® and SnapTag® systems . The compound’s interaction with its targets results in bright and photostable fluorescent labels, which are critical tools for life sciences .
Biochemical Pathways
Janelia Fluor 669, SE affects the fluorescence imaging pathway . Its interaction with primary amines allows it to be used in sophisticated multicolor imaging experiments in living cells, such as single-molecule tracking and direct stochastical optical reconstruction microscopy (dSTORM) .
Pharmacokinetics
It is known that the compound is cell permeable , which suggests that it can readily enter cells and interact with its targets. This property likely contributes to its bioavailability.
Result of Action
The molecular and cellular effects of Janelia Fluor 669, SE’s action are primarily observed in its ability to enable sophisticated multicolor imaging experiments in living cells . For example, it can be used in single-molecule tracking and direct stochastical optical reconstruction microscopy (dSTORM) . It has also been used to label microtubules with anti-alpha-tubulin primary antibodies .
Action Environment
The action, efficacy, and stability of Janelia Fluor 669, SE can be influenced by various environmental factors. For instance, the compound retains 97% fluorescence after 30 bleaching cycles , suggesting that it is highly resistant to photobleaching. Furthermore, its excitation and emission maxima are 669 nm and 682 nm, respectively , indicating that its fluorescence properties can be influenced by the wavelength of the light source used in imaging experiments.
将来の方向性
Janelia Fluor 669, SE is expected to be of general utility for fluorescent labeling, imaging, and detection . It is suitable for a variety of applications, including single-molecule imaging experiments, super-resolution microscopy techniques like dSTORM, intracellular labeling, and single-molecule tracking experiments in live cells . It is also suitable for confocal fluorescent imaging .
特性
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]sulfanyl-3,5,6-trifluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30F3N3O6SSi/c1-48(2)22-15-18(38-11-3-12-38)5-7-20(22)27(21-8-6-19(16-23(21)48)39-13-4-14-39)28-29(34(44)45)30(35)32(37)33(31(28)36)47-17-26(43)46-40-24(41)9-10-25(40)42/h5-8,15-16H,3-4,9-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKALIQFJQJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C(=C(C(=C6F)SCC(=O)ON7C(=O)CCC7=O)F)F)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30F3N3O6SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Janelia Fluor 669, SE | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

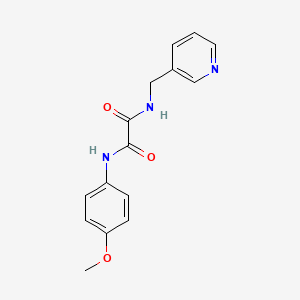

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)
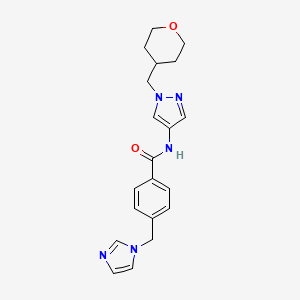
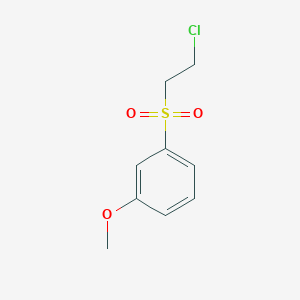
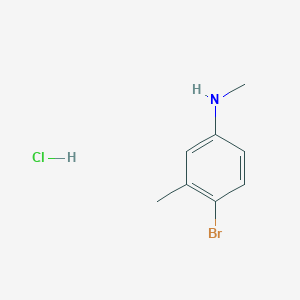
![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
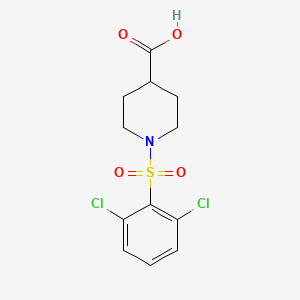
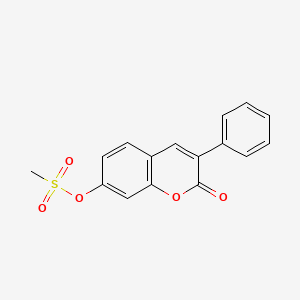


![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)
